molecular formula C8H10N2O2S B13995527 2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one

2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one

Cat. No.: B13995527
M. Wt: 198.24 g/mol
InChI Key: PJTWEMYRYZMRSJ-UHFFFAOYSA-N
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Description

2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-(methylthio)pyrimidin-4(3H)-one, a series of reactions including nucleophilic substitution, bromination, and cyclization can be employed .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes the use of cost-effective raw materials, efficient catalysts, and environmentally friendly solvents. The process may also involve steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and various catalysts for cyclization reactions. Conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while nucleophilic substitution can introduce various substituents onto the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one is unique due to its fused pyran and pyrimidine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methylsulfanyl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H10N2O2S/c1-13-8-9-6-2-3-12-4-5(6)7(11)10-8/h2-4H2,1H3,(H,9,10,11)

InChI Key

PJTWEMYRYZMRSJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(COCC2)C(=O)N1

Origin of Product

United States

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